2-((Cyclopropyl(pyridin-4-yl)methyl)amino)aceticacid
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Overview
Description
2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid is an organic compound that features a cyclopropyl group, a pyridin-4-yl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other functional groups, leading to different chemical and biological properties.
Uniqueness
2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid is unique due to its combination of a cyclopropyl group, a pyridin-4-yl group, and an aminoacetic acid moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[cyclopropyl(pyridin-4-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-1-2-8)9-3-5-12-6-4-9/h3-6,8,11,13H,1-2,7H2,(H,14,15) |
InChI Key |
BFQORWSCEAKNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)NCC(=O)O |
Origin of Product |
United States |
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